molecular formula C25H21NO4 B2457950 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+ CAS No. 1565609-39-3

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+

Cat. No.: B2457950
CAS No.: 1565609-39-3
M. Wt: 399.446
InChI Key: GTYAUIMBNJRWEC-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.

Mechanism of Action

Target of Action

The primary target of the compound “2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+” is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc-protected amino acids . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to Fmoc-protected amino acids, it may be involved in peptide synthesis or other processes related to protein biology

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability is also unknown. As a derivative of the Fmoc group, it may share some pharmacokinetic properties with other Fmoc-protected amino acids . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to Fmoc-protected amino acids, it may have effects related to protein synthesis or other aspects of protein biology . .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity . For instance, Fmoc-protected amino acids are typically stable at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car typically involves the protection of the amino group of 1,2,3,4-tetrahydroisoquinoline with the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-β-alanine
  • (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid

Uniqueness

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car is unique due to its specific structure that combines the properties of the Fmoc protecting group with the tetrahydroisoquinoline scaffold. This combination allows for selective reactions and applications in peptide synthesis that are not possible with other Fmoc-protected amino acids .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)22-11-5-6-16-14-26(13-12-17(16)22)25(29)30-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-11,23H,12-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYAUIMBNJRWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565609-39-3
Record name 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid
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